2,5-Bis(trifluoromethyl)benzoic acid
Overview
Description
2,5-Bis(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core. This structure contributes to its unique physical and chemical properties, making it of interest for various chemical and material science studies.
Synthesis Analysis
The synthesis of compounds related to 2,5-Bis(trifluoromethyl)benzoic acid often involves halogenated intermediates and can incorporate techniques like aromatic nucleophilic substitution. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, indicating the complex synthetic routes possible for fluorinated aromatic compounds (Sasaki et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds, particularly those with multiple fluorine atoms, can be quite complex. Studies have demonstrated structures through various spectroscopic methods, including FT-IR, FT-Raman, and NMR, to understand the electronic configuration and molecular geometry (Santhy et al., 2019).
Scientific Research Applications
Chemical Synthesis : It serves as a precursor in the synthesis of various chemical compounds. For example, Dmowski and Piasecka-Maciejewska (1998) demonstrated its use in the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene to produce 2,6-bis(trifluoromethyl)benzoic acid, highlighting its utility in creating specialized chemical structures (Dmowski & Piasecka-Maciejewska, 1998).
Material Science : This compound finds applications in the development of novel materials. For instance, Tan et al. (2013) synthesized tetranuclear 3d–4f complexes using 3,5-bis(trifluoromethyl)benzoic acid, contributing to advancements in material science (Tan, Che, & Zheng, 2013).
Pharmaceutical Research : It has implications in pharmaceutical research. Swain et al. (1997) identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite in their study on 3,5-bis(trifluoromethyl)benzyl ethers, indicating its relevance in drug metabolism and development (Swain et al., 1997).
Polymer Science : This acid is used in the synthesis of polymers. Mayershofer, Nuyken, and Buchmeiser (2006) discussed its application in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing its utility in creating complex polymeric structures (Mayershofer, Nuyken, & Buchmeiser, 2006).
Supramolecular Chemistry : It is pivotal in the construction of supramolecular architectures. Kihara, Kato, Uryu, and Fréchet (1996) utilized similar compounds to build supramolecular liquid-crystalline networks, highlighting its potential in this innovative area of chemistry (Kihara, Kato, Uryu, & Fréchet, 1996).
Catalysis : It acts as a catalyst in various chemical reactions. Brink, Vis, Arends, and Sheldon (2001) explored its use in catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide (Brink, Vis, Arends, & Sheldon, 2001).
Safety And Hazards
properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBPLCVZSKLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352951 | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)benzoic acid | |
CAS RN |
42580-42-7 | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42580-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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